2,2,2-trichloro-N-[6-[(2,2,2-trichloroacetyl)amino]hexyl]acetamide
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Overview
Description
2,2,2-trichloro-N-[6-[(2,2,2-trichloroacetyl)amino]hexyl]acetamide is a chemical compound with the molecular formula C10H14Cl6N2O2. It is known for its unique structure, which includes multiple trichloroacetyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-[6-[(2,2,2-trichloroacetyl)amino]hexyl]acetamide typically involves the reaction of 2,2,2-trichloroacetamide with hexylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2,2-trichloro-N-[6-[(2,2,2-trichloroacetyl)amino]hexyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The trichloroacetyl groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to form corresponding amines and acids.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Hydrochloric Acid: For hydrolysis reactions.
Sodium Borohydride: For reduction reactions.
Potassium Permanganate: For oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound results in the formation of hexylamine and trichloroacetic acid .
Scientific Research Applications
2,2,2-trichloro-N-[6-[(2,2,2-trichloroacetyl)amino]hexyl]acetamide has several scientific research applications, including:
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-[6-[(2,2,2-trichloroacetyl)amino]hexyl]acetamide involves its interaction with molecular targets such as enzymes and proteins. The trichloroacetyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroacetamide: A simpler compound with similar trichloroacetyl groups.
Trichloroacetyl Chloride: Used as a reagent in organic synthesis.
Trichloroacetic Acid: Known for its use in chemical peels and as a reagent in biochemistry.
Uniqueness
2,2,2-trichloro-N-[6-[(2,2,2-trichloroacetyl)amino]hexyl]acetamide is unique due to its dual trichloroacetyl groups and hexyl chain, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry .
Properties
CAS No. |
83704-01-2 |
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Molecular Formula |
C10H14Cl6N2O2 |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
2,2,2-trichloro-N-[6-[(2,2,2-trichloroacetyl)amino]hexyl]acetamide |
InChI |
InChI=1S/C10H14Cl6N2O2/c11-9(12,13)7(19)17-5-3-1-2-4-6-18-8(20)10(14,15)16/h1-6H2,(H,17,19)(H,18,20) |
InChI Key |
JOXJDRRYJBURON-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCNC(=O)C(Cl)(Cl)Cl)CCNC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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